molecular formula C15H23BrClN3Si B15249437 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B15249437
M. Wt: 388.80 g/mol
InChI Key: OEDYVIFSWOVWJU-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is a halogenated heterocyclic compound It is characterized by the presence of bromine and chlorine atoms, along with a triisopropylsilyl group attached to a pyrrolo[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the halogenation of a pyrrolo[2,3-b]pyrazine precursor. The introduction of the triisopropylsilyl group can be achieved through silylation reactions. Common reagents used in these reactions include bromine, chlorine, and triisopropylsilyl chloride. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the halogenation and silylation processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and silylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation .

Scientific Research Applications

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
  • 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H23BrClN3Si

Molecular Weight

388.80 g/mol

IUPAC Name

(2-bromo-7-chloropyrrolo[2,3-b]pyrazin-5-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C15H23BrClN3Si/c1-9(2)21(10(3)4,11(5)6)20-8-12(17)14-15(20)18-7-13(16)19-14/h7-11H,1-6H3

InChI Key

OEDYVIFSWOVWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=NC(=CN=C21)Br)Cl

Origin of Product

United States

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